Trifluoroborato de (3-Nitrofenil)potasio

Descripción general

Descripción

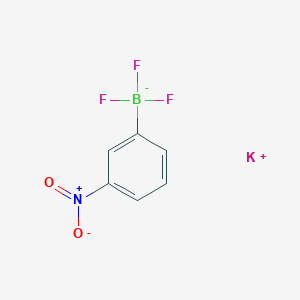

Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C6H4BF3KNO2. This compound is known for its stability in air and moisture, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : CHBFKNO

- Molar Mass : 229.01 g/mol

- Melting Point : 260°C

- CAS Number : 192863-40-4

- Physical Form : Crystalline powder

- Purity : ≥98.0% (by HPLC)

Applications in Organic Synthesis

-

Cross-Coupling Reactions

- Potassium (3-nitrophenyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound serves as a stable boron source, overcoming the limitations of traditional boronic acids and esters, such as air sensitivity and purification difficulties .

- Oxidation Reactions

- Fluorescent Probes

Case Study 1: Application in Pharmaceutical Synthesis

In a study conducted by researchers at the University of Pennsylvania, potassium (3-nitrophenyl)trifluoroborate was employed to synthesize complex pharmaceutical intermediates through Suzuki-Miyaura coupling. The results demonstrated high yields and selectivity, showcasing its effectiveness as a boron reagent in medicinal chemistry applications .

Case Study 2: Environmental Chemistry

Another research project explored the use of this compound in environmental chemistry for the degradation of pollutants. The oxidative properties of potassium (3-nitrophenyl)trifluoroborate were leveraged to convert hazardous organic compounds into less toxic forms, indicating its potential role in green chemistry initiatives .

Case Study 3: Material Science Innovations

Recent advancements have highlighted its application in developing new materials with enhanced properties. For instance, potassium (3-nitrophenyl)trifluoroborate has been used to create functionalized polymers that exhibit improved mechanical strength and thermal stability, making them suitable for various industrial applications .

Mecanismo De Acción

Target of Action

Potassium (3-Nitrophenyl)trifluoroborate, also known as Potassium trifluoro(3-nitrophenyl)borate, is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

Potassium (3-Nitrophenyl)trifluoroborate acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This bond formation can occur in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds (like Potassium (3-Nitrophenyl)trifluoroborate) and organic halides . The downstream effects of this reaction include the synthesis of various biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

It’s worth noting that the compound is solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of the action of Potassium (3-Nitrophenyl)trifluoroborate is the formation of a carbon-carbon bond with aryl halides . This bond formation is a key step in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . Biaryl compounds have wide applications in the field of pharmaceuticals and materials science .

Action Environment

The action of Potassium (3-Nitrophenyl)trifluoroborate is influenced by environmental factors. For instance, the compound is stable under both air and moisture , which allows for its use in various conditions. Furthermore, it is remarkably compliant with strong oxidative conditions , which can enhance its reactivity and efficacy in certain reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium (3-Nitrophenyl)trifluoroborate is typically synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The process involves the following steps:

Formation of Boronic Acid: The initial step involves the synthesis of the corresponding boronic acid, which is achieved by reacting an organometallic reagent with a boric ester.

Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride to form the trifluoroborate salt.

Industrial Production Methods: The industrial production of potassium trifluoroborates, including Potassium (3-Nitrophenyl)trifluoroborate, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Potassium (3-Nitrophenyl)trifluoroborate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroarenes.

Reduction: It can be reduced to form aniline derivatives.

Substitution: The compound participates in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: The compound reacts with electrophiles under basic conditions

Major Products:

Oxidation: Nitroarenes

Reduction: Aniline derivatives

Substitution: Various substituted aromatic compounds

Comparación Con Compuestos Similares

Potassium (3-Nitrophenyl)trifluoroborate is compared with other similar compounds, such as:

- Potassium Phenyltrifluoroborate

- Potassium Methyltrifluoroborate

- Potassium Vinyltrifluoroborate

Uniqueness:

- Stability: Potassium (3-Nitrophenyl)trifluoroborate is more stable in air and moisture compared to boronic acids and esters .

- Reactivity: It offers unique reactivity patterns, making it suitable for a wide range of transformations .

- Applications: Its ability to participate in diverse chemical reactions makes it a versatile reagent in organic synthesis .

Actividad Biológica

Potassium (3-Nitrophenyl)trifluoroborate (KNT) is an organoboron compound notable for its trifluoroborate group attached to a 3-nitrophenyl moiety. This compound has garnered attention in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity. Understanding its biological activity is crucial as it may have implications in medicinal chemistry and biochemistry.

KNT is characterized by a molecular formula of C₆H₄BF₃KNO₂ and a molecular weight of approximately 229.01 g/mol. The presence of the trifluoroborate group enhances its stability, while the nitrophenyl moiety may contribute to its biological properties. The compound typically appears as a crystalline powder with a melting point of 260°C .

Biological Activity

Research into the biological activity of KNT indicates potential applications in various biochemical assays and interactions with biological systems. The nitrophenyl group suggests possible anti-cancer properties, although comprehensive studies are still required to elucidate the mechanisms behind these effects .

While specific mechanisms of action for KNT remain largely undocumented, compounds with similar structures often interact with key biochemical pathways. The trifluoroborate group can serve as a versatile building block in organic synthesis, which may lead to the development of bioactive molecules .

Case Studies and Research Findings

Several studies have explored the utility of KNT in synthetic applications and its potential biological implications:

- Cross-Coupling Reactions : KNT has been effectively utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating high yields when paired with various electrophiles. This application underscores its role as a nucleophilic reagent in forming carbon-carbon bonds, which is essential in synthesizing biologically active compounds .

- Biochemical Probes : Investigations suggest that KNT can act as a biochemical probe, modulating specific biochemical pathways. This potential makes it valuable for researchers studying cellular mechanisms .

- Anticancer Activity : Preliminary studies indicate that the nitrophenyl group may impart anticancer properties to KNT. However, further research is necessary to confirm these effects and understand the underlying mechanisms .

Comparative Analysis

To better understand KNT's unique properties, it is useful to compare it with other similar organoboron compounds:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Potassium Methyltrifluoroborate | Methyl group | Widely used for alkyl transfer reactions |

| Potassium Phenyltrifluoroborate | Phenyl group | Commonly employed in Suzuki-Miyaura reactions |

| Potassium 4-Nitrophenyltrifluoroborate | 4-Nitrophenyl group | Similar reactivity but different positional effects |

KNT's specific electronic properties due to the 3-nitro substituent may influence reaction outcomes differently compared to other trifluoroborates, making it particularly useful for synthesizing compounds where electronic effects are critical .

Safety and Handling

While detailed safety data on KNT is limited, general precautions are advised when handling organoboron compounds, including wearing appropriate personal protective equipment and ensuring adequate ventilation during use .

Propiedades

IUPAC Name |

potassium;trifluoro-(3-nitrophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMSCLFLMORNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382339 | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-40-4 | |

| Record name | Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192863-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.